molecular formula C9H11BFNO3 B14090081 (2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid

(2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid

Cat. No.: B14090081
M. Wt: 211.00 g/mol
InChI Key: HLIRVXCROPRDMC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This is the primary reaction involving (2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid.

    Oxidation and Reduction:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The primary mechanism of action for (2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Uniqueness: (2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid is unique due to the presence of the cyclobutoxy group, which can influence its reactivity and the types of products formed in coupling reactions. This structural feature distinguishes it from other boronic acids that lack such substituents .

Properties

Molecular Formula

C9H11BFNO3

Molecular Weight

211.00 g/mol

IUPAC Name

(2-cyclobutyloxy-5-fluoropyridin-4-yl)boronic acid

InChI

InChI=1S/C9H11BFNO3/c11-8-5-12-9(4-7(8)10(13)14)15-6-2-1-3-6/h4-6,13-14H,1-3H2

InChI Key

HLIRVXCROPRDMC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1F)OC2CCC2)(O)O

Origin of Product

United States

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